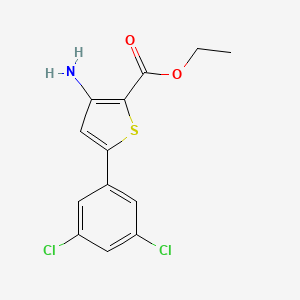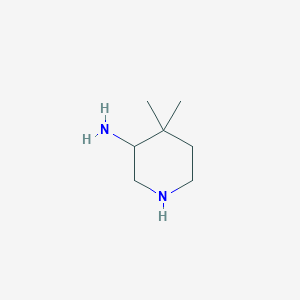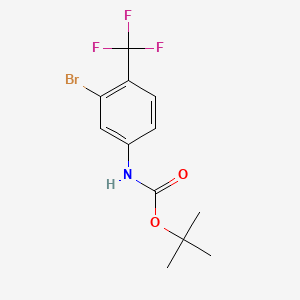phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
[2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
The next step involves the introduction of the 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl ethylamine is reacted with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro precursor results in the formation of the amine.
科学研究应用
2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the trifluoromethyl group.
2-Phenylethylamine: Similar ethylamine structure but without the methoxy and trifluoromethyl groups.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of the methoxy and trifluoromethyl groups.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.
属性
分子式 |
C21H27ClF3NO2 |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H26F3NO2.ClH/c1-20(2,16-6-5-7-17(13-16)21(22,23)24)14-25-11-10-15-8-9-18(26-3)19(12-15)27-4;/h5-9,12-13,25H,10-11,14H2,1-4H3;1H |
InChI 键 |
RIPRAHUIIPRFTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)



![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)


![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)


![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
